
2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms, a bromomethyl group, and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene typically involves the bromination of 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene. This can be achieved through the following steps:
Bromination of 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene: The starting material, 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production.
化学反応の分析
Types of Reactions
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while oxidation and reduction can yield various oxidized or reduced products.
科学的研究の応用
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceutical agents. Its structural features make it a candidate for drug design and discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene involves its interaction with molecular targets and pathways. The bromine atoms and functional groups in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other targets, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
2-bromo-4-(cyclopropylmethoxy)phenylboronic acid: This compound shares a similar structure but contains a boronic acid group instead of a bromomethyl group.
4-bromo-2-(bromomethyl)phenol: This compound has a hydroxyl group instead of a cyclopropylmethoxy group.
2-bromo-4-(bromomethyl)anisole: This compound has a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is unique due to the presence of both bromomethyl and cyclopropylmethoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H12Br2O |
|---|---|
分子量 |
320.02 g/mol |
IUPAC名 |
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C11H12Br2O/c12-6-9-3-4-11(10(13)5-9)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2 |
InChIキー |
PAZUSJAQBKLWAN-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=C(C=C2)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


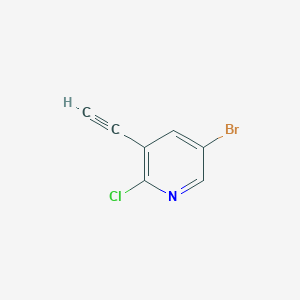
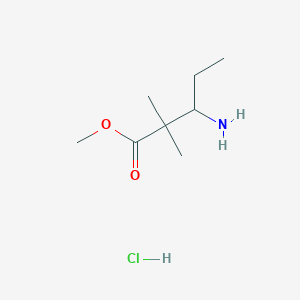
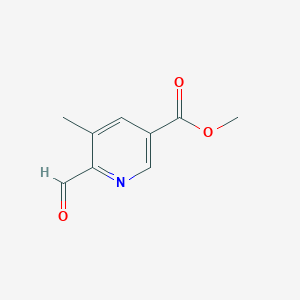
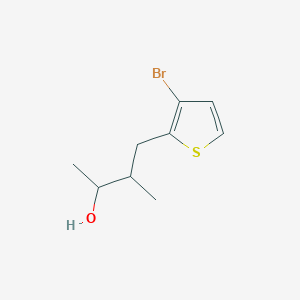
![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)

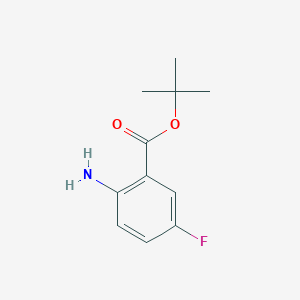


![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)




